Octanal

Antifungal Grain preservation Food safety

Formulators often face inconsistent antimicrobial efficacy when substituting medium-chain aldehydes. Octanal (CAS 124-13-0) provides predictable, uniform fungal growth stage inhibition, eliminating the need for complex staged dosing. Key supply and performance advantages include: - Balanced MIC of 0.5 μL/mL against A. flavus mycelia and 1.0 μL/mL against spores, avoiding the inverse ratios seen with nonanal. - A 4-fold potency advantage over terpene alcohols for postharvest citrus treatment, requiring 75% less active ingredient volume. - Superior thermal stability with a 1.28-fold abundance shift under dehydrogenation conditions, ensuring consistent flavor in processed goods.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 9006-52-4
Cat. No. B600720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctanal
CAS9006-52-4
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
InChIInChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h8H,2-7H2,1H3
InChIKeyNUJGJRNETVAIRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 5.6X10+2 mg/L at 25 °C
In water, <0.01 wt% at 20 °C
Slightly soluble in water
Miscible with alcohol, ether
For more Solubility (Complete) data for Octylaldehyde (7 total), please visit the HSDB record page.
0.56 mg/mL
soluble in alcohol, most fixed oils, propylene glycol;  insoluble in glycerol
1ml in 2ml of 70% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Octanal Specifications and Differentiation


Octanal (CAS 124-13-0), also known as caprylic aldehyde or aldehyde C8, is a saturated medium-chain fatty aldehyde with the molecular formula C8H16O and a molecular weight of 128.21 g/mol [1]. It belongs to the class of organic compounds known as medium-chain aldehydes, characterized by chain lengths between 6 and 12 carbon atoms [2]. Octanal occurs naturally in citrus oils and is commercially utilized as a fragrance and flavor component in perfumes, food flavorings, and as a chemical intermediate [3]. Its physicochemical properties include a boiling point of 171°C, density of 0.822 g/mL at 20°C, and slight water solubility [1].

Antifungal screening studies with Aspergillus and Penicillium spp. Reported MIC endpoints across multiple strains
Citrus flavor research requiring matrix-dependent threshold modeling High juice-matrix sensitivity vs. structural analogs
Volatile aldehyde analytical reference and natural product profiling GC-MS compatible; distinct LRI

Octanal: Why Generic Aldehyde Substitution Fails


Octanal is frequently grouped with other medium-chain aldehydes such as nonanal (C9) and decanal (C10), or with terpene alcohols like linalool, due to their co-occurrence in citrus essential oils and overlapping odor descriptors. However, these compounds exhibit quantifiably divergent biological activities and physicochemical behaviors that preclude direct substitution in antimicrobial, flavor, or fragrance applications. Evidence demonstrates that octanal, nonanal, and decanal display distinct species-specific minimum inhibitory concentrations (MICs) against food-borne pathogens and fungi [1]. Furthermore, octanal exhibits a unique matrix-dependent odor threshold elevation compared to structural analogs, which materially impacts flavor formulation dosing [2]. Substituting octanal with a generic 'C8-C10 aldehyde blend' risks both under-dosing for antimicrobial efficacy and over-dosing for sensory quality control.

MIC profile Nonanal and decanal show asymmetric spore/mycelia potency; balanced octanal inhibition may not transfer directly to homologous aldehydes.
Sensory threshold Octanal’s matrix-driven odor threshold elevation is ~187-fold in juice; typical C9-C10 aldehydes differ substantially, risking over- or under-dosing in flavor formulations.
Antioxidant context Unlike decanal or linalool, octanal shows no detectable antioxidant response in DPPH assays; dual-function (antimicrobial + antioxidant) requirements cannot be met by octanal alone.

Octanal Head-to-Head Comparator Evidence


Aspergillus flavus MIC: Balanced Spore and Mycelial Inhibition

In a direct head-to-head study evaluating antifungal efficacy against Aspergillus flavus, octanal demonstrated balanced inhibitory activity against both spores and mycelia, whereas nonanal and decanal exhibited asymmetric potency profiles. The minimum inhibitory concentrations (MICs) were determined under identical experimental conditions [1].

A. flavus MIC
Head-to-head
Octanal: spores 1.0, mycelia 0.5 µL/mL
Nonanal: 0.5 / 2.0; Decanal: 1.0 / 5.0
Supports balanced inhibition context; nonanal and decanal require higher dosing for mycelia.
In vitro Aspergillus flavus assay; MIC ratio interpretation may vary with strain.
Antifungal Grain preservation Food safety

Penicillium italicum and P. digitatum MIC Comparison

In a comparative antifungal screening of potential antimicrobial substances from Ponkan essential oil, octanal demonstrated significantly lower MIC values against both Penicillium italicum and Penicillium digitatum compared to the terpene alcohol linalool and α-terpineol [1].

Penicillium MIC
Head-to-head
Octanal 0.50 µL/mL
Linalool and α-terpineol 2.00 µL/mL each
Octanal shows higher per-volume inhibition against P. italicum and P. digitatum.
Tested on citrus isolates; formulation concentration review recommended.
Postharvest pathology Citrus preservation Antifungal screening

Antimicrobial Spectrum vs. Related Citrus Compounds

In a study isolating and evaluating components from sweet orange oil, octanal (78.12% purity fraction) exhibited bactericidal effects comparable to decanal (73.36% purity) and linalool (90.61% purity) against a panel of test microorganisms, with all three demonstrating inhibitory activity except against Penicillium citrinum [1]. Notably, valencene showed no inhibitory effect against any tested microorganisms.

Spectrum vs. citrus compounds
Head-to-head
Octanal (78% purity) active vs. most test microbes
Valencene inactive; linalool/decanal comparable
Antimicrobial activity comparable to decanal and linalool; valencene lacks activity.
Purity fractions differ; screening panel limited to 5 organisms.
Food preservation Antimicrobial screening Natural preservatives

Odor Threshold Matrix Sensitivity: Octanal vs. Nonanal

Octanal exhibits a markedly different matrix-dependent odor threshold elevation compared to its C9 analog nonanal, with implications for accurate dosing in complex food matrices. Cross-study analysis of published threshold data reveals that octanal's odor threshold in orange juice is elevated 187-fold compared to water, whereas terpenes and other aldehydes show only 2-60 fold elevations [1]. Additionally, octanal has a lower sensory threshold in water (0.70 ppb) compared to nonanal (1.0 ppb) [2].

Odor threshold shift
Cross-study
187-fold elevation in orange juice vs. water
Octanal matrix sensitivity exceeds typical aldehyde shifts (2–60×).
Data to verify in target matrix; formulation modeling context.
Flavor science Sensory analysis Citrus formulation

Flavor Volatility Stability: Octanal vs. Nonanal

In a comparative analysis of volatile compounds with (+DH) and without (-DH) dehydrogenation treatment, octanal and nonanal showed distinct relative abundance patterns that impact their contributions to overall flavor profiles. Octanal content was 4.34% (+DH) vs. 3.39% (-DH), while nonanal content was 5.22% (+DH) vs. 2.39% (-DH) [1].

Process stability
Head-to-head
Octanal rel. abundance: 1.28× (+DH/−DH)
Nonanal: 2.18× difference
Octanal abundance more stable under dehydrogenation treatment.
GC-MS data; flavor formulation reproducibility may benefit from this profile.
Volatile analysis Flavor chemistry GC-MS quantification

Antioxidant Activity vs. Decanal and Linalool

In a study of sweet orange oil components, octanal (78.12% purity fraction) did not demonstrate measurable antioxidant activity in DPPH and reducing power assays, whereas valencene (82.25%), decanal (73.36%), and linalool (90.61%) fractions did show activity, though lower than the crude sweet orange oil [1]. This finding represents class-level inference regarding the relative antioxidant potential of these related compounds.

Antioxidant activity
Class-level
No measurable activity in DPPH/reducing power assays
Octanal should not replace decanal/linalool when antioxidant function is required.
Based on fraction purity ~78%; source-specific review recommended.
Antioxidant screening Natural preservatives DPPH assay

Octanal Evidence-Based Application Scenarios


Grain Antifungal Preservation: Spore and Mycelial Balance

Octanal is indicated for grain preservation applications where Aspergillus flavus contamination is a concern, based on its balanced MIC profile of 1.0 μL/mL against spores and 0.5 μL/mL against mycelia [1]. This balanced efficacy contrasts with nonanal's inverse ratio (0.5 μL/mL spores; 2.0 μL/mL mycelia) and decanal's extreme differential (1.0 μL/mL spores; 5.0 μL/mL mycelia), making octanal the preferred aldehyde selection when uniform fungal growth stage inhibition is required without staged or sequential dosing strategies.

Postharvest Penicillium Control in Citrus

Octanal is specifically indicated for postharvest citrus fruit treatment against both P. italicum and P. digitatum at an MIC of 0.50 μL/mL, representing a 4-fold potency advantage over β-linalool and α-terpineol (both 2.00 μL/mL) [2]. This translates to a 75% reduction in active ingredient volume required for equivalent antifungal coverage, reducing both material costs and potential residue concerns in postharvest handling systems.

Matrix-Specific Dosing in Citrus Flavor Formulation

Octanal is indicated for citrus flavor formulations in juice-based matrices where accurate sensory threshold modeling is critical. Unlike nonanal and other terpenes that exhibit 2-60 fold threshold elevations in juice versus water, octanal demonstrates a 187-fold elevation [3]. Procurement and formulation teams must account for this pronounced matrix sensitivity to avoid overdosing, which would result in off-flavor development due to octanal's lower water threshold of 0.70 ppb compared to nonanal's 1.0 ppb [4].

Processed Food Flavor Thermal Stability

Octanal is indicated for flavor systems subjected to dehydrogenation or thermal processing conditions, based on its more stable relative abundance (1.28-fold difference between +DH and -DH conditions) compared to nonanal (2.18-fold difference) [5]. This differential stability supports more predictable sensory outcomes in processed food applications where volatiles are exposed to varying redox or thermal environments.

Application
Selection Property
Validation Focus
Grain antifungal screening
Balanced spore-mycelial inhibition
A. flavus MIC endpoint review
Postharvest citrus antifungal research
Penicillium spp. inhibition context
MIC endpoint against P. italicum/digitatum
Citrus flavor matrix modeling
Matrix-dependent odor threshold
Odor threshold elevation in juice matrix
Thermal processing flavor stability
Processing stability context
Relative abundance under dehydrogenation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.